Cas no 2098099-71-7 (8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride)
![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride structure](https://www.kuujia.com/scimg/cas/2098099-71-7x500.png)
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- AKOS026748237
- 1210204-95-7
- 8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
- SCHEMBL3408929
- starbld0044843
- F2167-4386
- 8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride
- 2098099-71-7
- 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
-
- Inchi: 1S/C10H18N2.2ClH/c11-7-5-9-3-4-10(6-7)12(9)8-1-2-8;;/h7-10H,1-6,11H2;2*1H
- InChI Key: XKIWZBBORMWAFP-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1(C2CC(CC1CC2)N)C1CC1
Computed Properties
- Exact Mass: 238.1003540g/mol
- Monoisotopic Mass: 238.1003540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3Ų
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C282761-100mg |
8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride |
2098099-71-7 | 100mg |
$ 135.00 | 2022-04-01 | ||
Life Chemicals | F2167-4386-1g |
8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride |
2098099-71-7 | 95%+ | 1g |
$539.0 | 2023-09-06 | |
Life Chemicals | F2167-4386-2.5g |
8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride |
2098099-71-7 | 95%+ | 2.5g |
$1078.0 | 2023-09-06 | |
TRC | C282761-1g |
8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride |
2098099-71-7 | 1g |
$ 775.00 | 2022-04-01 | ||
TRC | C282761-500mg |
8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride |
2098099-71-7 | 500mg |
$ 500.00 | 2022-04-01 | ||
Life Chemicals | F2167-4386-10g |
8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride |
2098099-71-7 | 95%+ | 10g |
$2264.0 | 2023-09-06 | |
Life Chemicals | F2167-4386-0.25g |
8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride |
2098099-71-7 | 95%+ | 0.25g |
$486.0 | 2023-09-06 | |
Life Chemicals | F2167-4386-5g |
8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride |
2098099-71-7 | 95%+ | 5g |
$1617.0 | 2023-09-06 | |
Life Chemicals | F2167-4386-0.5g |
8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride |
2098099-71-7 | 95%+ | 0.5g |
$512.0 | 2023-09-06 |
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride Related Literature
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
Additional information on 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride: A Novel Scaffold for Targeted Therapeutic Applications
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride (CAS No. 2098099-71-7) represents a promising molecular scaffold in the field of pharmaceutical chemistry, with its unique structural features enabling novel interactions with biological targets. This compound, characterized by its bicyclic framework and cyclopropyl substituent, has attracted significant attention in recent years due to its potential applications in drug discovery. Recent studies have demonstrated its ability to modulate key signaling pathways, making it a candidate for therapeutic interventions in various diseases.
The 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride structure is composed of a bicyclic core with a cyclopropyl group attached to the 8-position. This unique configuration contributes to its stability and pharmacological activity, as evidenced by its ability to form hydrogen bonds with target proteins. The dihydrochloride salt form enhances solubility, which is critical for drug delivery and bioavailability. This compound's molecular weight and physicochemical properties are optimized for oral administration, a key consideration in pharmaceutical development.
Recent advances in medicinal chemistry have highlighted the importance of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride in the design of targeted therapies. In a 2023 study published in Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent inhibitory activity against a specific kinase pathway implicated in cancer progression. The compound's ability to selectively bind to the target kinase, while minimizing off-target effects, underscores its potential as a lead molecule for drug development.
Structural analysis of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride reveals its potential for isosteric replacement in existing drug candidates. The cyclopropyl group, known for its strain-induced reactivity, may enable the compound to interact with hydrophobic pockets in target proteins. This characteristic is particularly relevant in the development of small-molecule inhibitors for diseases such as neurodegenerative disorders and inflammatory conditions.
Pharmacological studies have shown that 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride exhibits promising activity in preclinical models. In a 2022 study published in Drug Discovery Today, the compound demonstrated significant efficacy in reducing tumor growth in xenograft models. The mechanism of action involves the inhibition of a specific protein kinase, which plays a critical role in cell proliferation and survival. These findings highlight its potential as a therapeutic agent in oncology.
Recent research has also explored the use of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride in the treatment of metabolic disorders. A 2023 study in Cell Metabolism reported that the compound modulates lipid metabolism by interacting with a key enzyme involved in fatty acid synthesis. This dual functionality, combining anti-inflammatory and metabolic regulatory properties, positions the compound as a versatile candidate for multi-target therapies.
The synthetic pathway for 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride has been optimized to improve yield and purity, which is essential for large-scale production. Modern techniques such as asymmetric catalysis and solid-phase synthesis have been employed to achieve high stereoselectivity, ensuring the compound's therapeutic potential is fully realized. These advancements in synthetic chemistry are critical for translating laboratory findings into clinical applications.
Computational modeling of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride has provided insights into its binding interactions with target proteins. Molecular docking studies have revealed that the compound's cyclopropyl group forms favorable interactions with hydrophobic residues, while the amine moiety engages in hydrogen bonding with polar residues. These interactions are crucial for the compound's selectivity and potency.
Pharmacokinetic profiling of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride has shown favorable properties for oral administration. The compound exhibits good intestinal absorption and minimal hepatic metabolism, which is advantageous for maintaining therapeutic concentrations in the bloodstream. These properties are essential for the development of effective oral therapies.
Recent clinical trials have evaluated the safety and efficacy of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride in animal models. The compound has demonstrated low toxicity and a favorable therapeutic index, which is critical for its progression to human trials. These findings support its potential as a safe and effective therapeutic agent.
In conclusion, 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride represents a significant advancement in pharmaceutical chemistry. Its unique structural features and pharmacological activity make it a promising candidate for the development of targeted therapies. Ongoing research is focused on optimizing its properties for clinical applications, with the goal of addressing unmet medical needs in various disease areas.
2098099-71-7 (8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride) Related Products
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 307-59-5(perfluorododecane)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)




